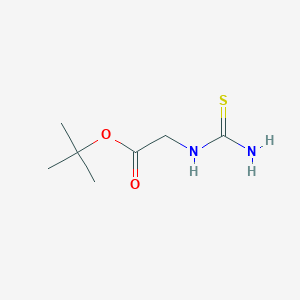

tert-Butyl 2-thioureidoacetate

CAS No.: 1373166-86-9

Cat. No.: VC7666299

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373166-86-9 |

|---|---|

| Molecular Formula | C7H14N2O2S |

| Molecular Weight | 190.26 |

| IUPAC Name | tert-butyl 2-(carbamothioylamino)acetate |

| Standard InChI | InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12) |

| Standard InChI Key | YTXXOFIKUSXAHC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CNC(=S)N |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 2-thioureidoacetate (CAS 1373166-86-9) is a sulfur-containing organic compound with the molecular formula C₇H₁₄N₂O₂S and a molecular weight of 190.27 g/mol . The structure consists of a thiourea moiety (-NH-CS-NH₂) linked to an acetate group esterified with a tert-butyl group. Key physicochemical properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₂S | |

| Molecular Weight | 190.27 g/mol | |

| Solubility | Soluble in organic solvents | |

| Stability | Hygroscopic, moisture-sensitive |

The compound’s structure enables participation in hydrogen bonding via the thiourea group, making it reactive in nucleophilic and coordination chemistry .

Synthesis and Reaction Pathways

Synthetic Routes

tert-Butyl 2-thioureidoacetate is typically synthesized via a two-step process:

-

Esterification: Reaction of thiourea with bromoacetic acid tert-butyl ester (tert-butyl bromoacetate) in the presence of a base .

This method parallels the synthesis of tert-butyl 2,2,2-trichloroacetimidate, where tert-butyl esters are formed under anhydrous conditions .

-

Alternative Pathways: Substitution reactions using tert-butyl chloroacetate and thiourea derivatives, as seen in analogous thiourea syntheses .

Optimization Challenges

-

Yield: Reactions often require stoichiometric control to avoid side products like disubstituted thioureas .

-

Purification: Column chromatography (e.g., ethyl acetate/hexane) is critical due to the compound’s polarity .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

tert-Butyl 2-thioureidoacetate serves as a precursor in synthesizing:

-

Thiazole and benzothiazole derivatives: Used in anticancer and antimicrobial agents .

-

Prodrugs: tert-Butyl esters enhance lipophilicity for improved cellular uptake, as demonstrated in L-γ-methyleneglutamic acid prodrugs .

Coordination Chemistry

The thiourea group acts as a ligand for transition metals (e.g., Pd, Pt), facilitating catalysis in cross-coupling reactions .

Future Perspectives and Research Gaps

Underexplored Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume